Oral Bioavailability vs. Zafirlukast
Montelukast sodium hydrate exhibits a mean oral bioavailability of 64% for the film-coated tablet formulation, with food having no clinically significant effect on absorption [1]. In head-to-head comparison, zafirlukast demonstrates substantially lower oral bioavailability (approximately 30%) and is subject to significant food-effect interference, requiring administration on an empty stomach [2]. The 2.1-fold higher bioavailability of montelukast reduces inter-subject variability and improves predictability in PK/PD modeling.
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | 64% (fasted, 10 mg film-coated tablet); 63% with food |
| Comparator Or Baseline | Zafirlukast: ~30% (fasted); decreased by 40% when taken with food |
| Quantified Difference | 2.1-fold higher F% for montelukast; food-effect: no significant change vs. 40% reduction |
| Conditions | Healthy adult volunteers; single oral dose; crossover PK studies |
Why This Matters
Higher and food-independent bioavailability reduces dosing variability and simplifies preclinical study design compared to zafirlukast.
- [1] Zhao JJ, Rogers JD, Holland SD, et al. Pharmacokinetics and bioavailability of montelukast sodium (MK-0476) in healthy young and elderly volunteers. Biopharm Drug Dispos. 1997;18(9):769-777. View Source
- [2] Australian Prescriber. Montelukast sodium: new drug review. Aust Prescr. 1998;21:108-111. View Source
